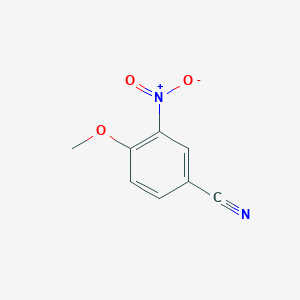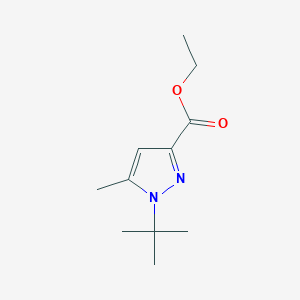
3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Overview
Description
The compound 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a derivative of oxazolidine, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of related oxazolidine derivatives has been reported in several studies. For instance, the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has been achieved through a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . Additionally, the synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized from L-cystine through a six-step process .
Molecular Structure Analysis
Polymorphic transitions in related compounds have been studied, such as the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, where grinding induced a transition to a more stable polymorph with a lower energy conformation . This indicates that the molecular structure of oxazolidine derivatives can be influenced by physical manipulation, which may affect their chemical properties.
Chemical Reactions Analysis
The chemical reactivity of oxazolidine derivatives has been explored in various contexts. For example, tert-alkyl amino hydroxy carboxylic esters were synthesized via an intermolecular ene-type reaction of oxazolones and enol ethers . Moreover, N-methyl-2-oxazolidinones were obtained stereo- and regio-selectively from 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates using concentrated sulfuric acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine derivatives are closely related to their molecular structure. The antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives were assessed, showing that most derivatives exhibited better antibacterial activities against various bacterial strains than their related compounds . This suggests that the introduction of the tert-butoxycarbonyl group can enhance the biological activity of these molecules.
Scientific Research Applications
For instance, a related compound, tert-butyl acrylate, has been used in dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin . This process allows for the creation of polymers with controlled particle size and living character .
For instance, a related compound, tert-butyl acrylate, has been used in dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin . This process allows for the creation of polymers with controlled particle size and living character .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBSTJQGVZMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


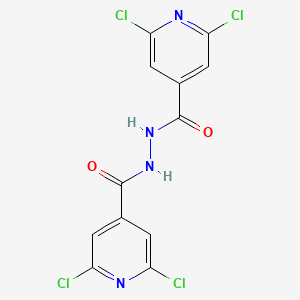
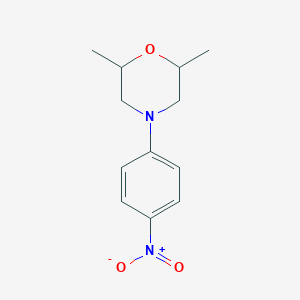
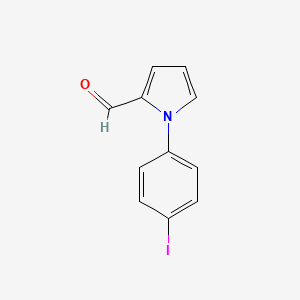
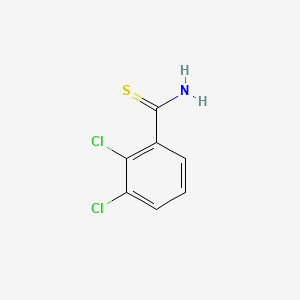
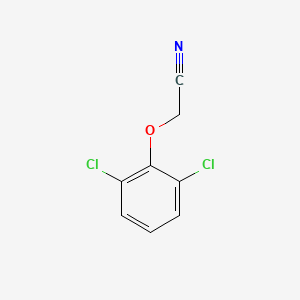
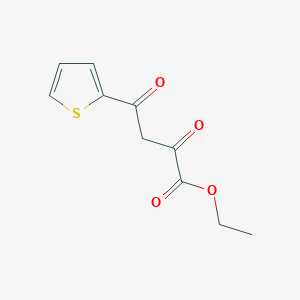
![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)
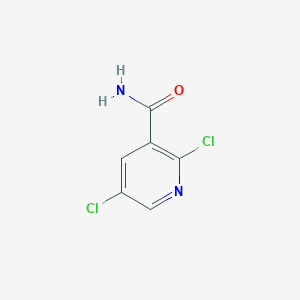
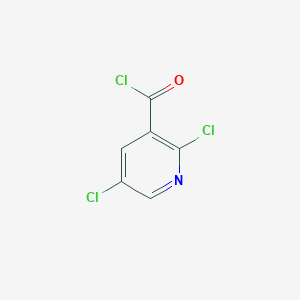
![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)
![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)
